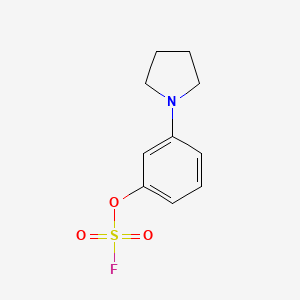

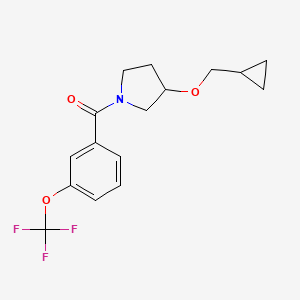

![molecular formula C14H13N3O B2655270 2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338657-90-1](/img/structure/B2655270.png)

2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” belongs to the class of pyrazolo[1,5-a]pyrazines. These are polycyclic aromatic compounds containing a pyrazolo[1,5-a]pyrazine moiety, which is a pyrazole fused to a pyrazine at the 1,5-positions .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazines is characterized by a fused ring system containing a pyrazole and a pyrazine ring. The presence of various substituents, such as the 2,5-dimethylphenyl group in the given compound, can significantly influence the properties of these molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and substituents. These properties include solubility, melting point, boiling point, and more .Scientific Research Applications

Tautomerism and Structural Analysis

- Research on NH-pyrazoles, including compounds with structural similarities to 2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, has provided insights into their annular tautomerism. These studies, facilitated by X-ray crystallography and NMR spectroscopy, have elucidated the complex pattern of hydrogen bonds stabilizing these compounds, offering a foundation for understanding their reactivity and potential applications in designing novel molecules with specific properties (Cornago et al., 2009).

Antimicrobial and Anticancer Activity

- Novel pyrazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds have shown promising results against various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents (Hafez et al., 2016).

Fluorescent Properties

- The fluorescent properties of certain pyrazoline derivatives, synthesized from related compounds, have been explored. These studies provide insights into the potential use of such compounds in developing fluorescent materials for various applications, including sensing and imaging (Hasan et al., 2011).

Synthesis and Reactivity

- Research into the synthesis and reactivity of pyrazole ligands has led to the development of new water-soluble pyrazolate rhodium(I) complexes. These findings have implications for catalysis and could lead to the development of novel catalysts with improved solubility and performance in aqueous media (Esquius et al., 2000).

Metal Ion Detection

- Pyrazoline derivatives have been investigated as fluorescent chemosensors for metal ion detection. This research highlights the potential application of these compounds in environmental monitoring and analytical chemistry, specifically for the detection of Fe3+ ions (Khan, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2,5-dimethylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-3-4-10(2)11(7-9)12-8-13-14(18)15-5-6-17(13)16-12/h3-8H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRMQRHRAIKVLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN3C=CNC(=O)C3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

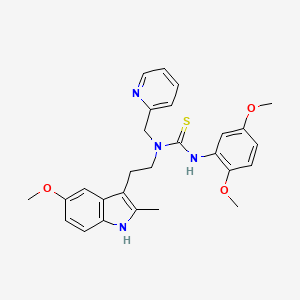

![3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2655189.png)

![4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2655190.png)

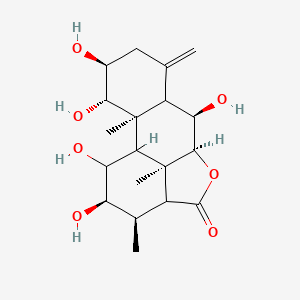

![prop-2-enyl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2655194.png)

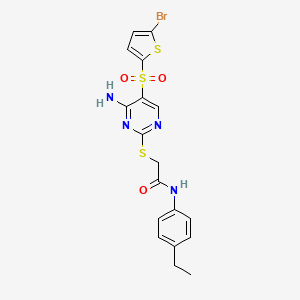

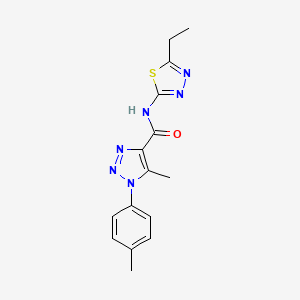

![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2655204.png)

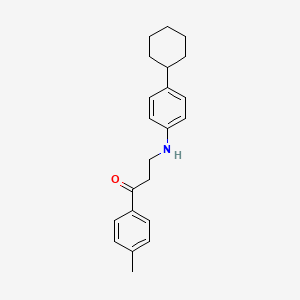

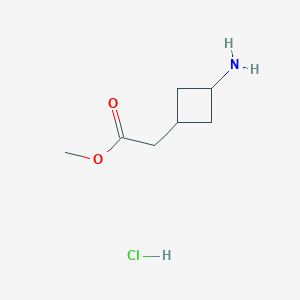

![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)